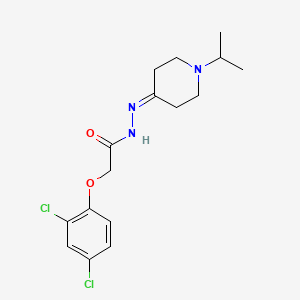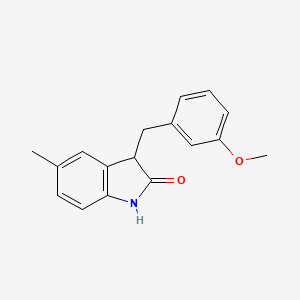![molecular formula C19H25NO2 B6125612 1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol), commonly known as BINOL, is a chiral compound that has been extensively used in asymmetric catalysis. It was first synthesized in 1972 by Noyori and his team, and since then, it has become a popular ligand for various catalytic reactions.
作用机制
The mechanism of action of BINOL-based catalysts is still not fully understood. However, it is believed that the chiral environment created by the BINOL ligand plays a crucial role in controlling the stereochemistry of the reaction. The BINOL ligand can interact with the substrate through hydrogen bonding, pi-stacking, and other non-covalent interactions, leading to the formation of a highly selective and efficient catalyst.
Biochemical and physiological effects:
BINOL has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal models.
实验室实验的优点和局限性
BINOL-based catalysts have several advantages for lab experiments, including high selectivity, high efficiency, and easy recovery of the catalyst. However, they also have some limitations, including the high cost of the ligand, the difficulty of synthesizing some BINOL derivatives, and the limited scope of reactions that can be catalyzed by BINOL-based catalysts.
未来方向
There are several future directions for research on BINOL. One area of interest is the development of new BINOL derivatives with improved catalytic properties. Another area is the application of BINOL-based catalysts in new types of reactions, such as C-H activation and asymmetric photoredox catalysis. Finally, there is a need for more research on the biochemical and physiological effects of BINOL and its derivatives, as well as their potential applications in medicine and biotechnology.
Conclusion:
In conclusion, BINOL is a chiral compound that has found extensive use in asymmetric catalysis. It has been synthesized through a number of methods and has been shown to be highly effective in a range of reactions. BINOL-based catalysts have several advantages for lab experiments, but also have some limitations. Future research on BINOL will focus on the development of new derivatives, the application of BINOL-based catalysts in new types of reactions, and the study of its biochemical and physiological effects.
合成方法
BINOL can be synthesized through a number of methods, including the Noyori method, the Arndt-Eistert method, and the Ugi reaction. The most commonly used method is the Noyori method, which involves the reaction of 4,4'-dichlorobenzophenone with isopropanol in the presence of a base and a chiral amine catalyst.
科学研究应用
BINOL has been widely used in asymmetric catalysis, including in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of optically active polymers and materials. BINOL-based catalysts have been shown to be highly effective in a range of reactions, including hydrogenation, epoxidation, and aldol reactions.
属性
IUPAC Name |
1-[2-hydroxypropyl-[(4-phenylphenyl)methyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(21)12-20(13-16(2)22)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,15-16,21-22H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXWTATDWYAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)

![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)


![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)
![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6125637.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)